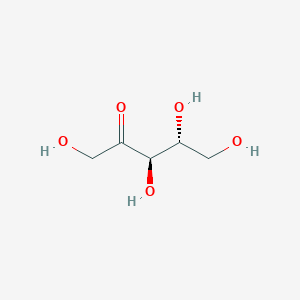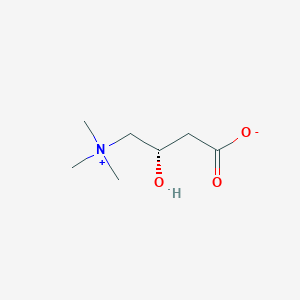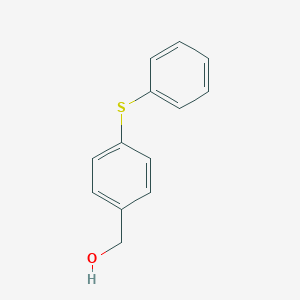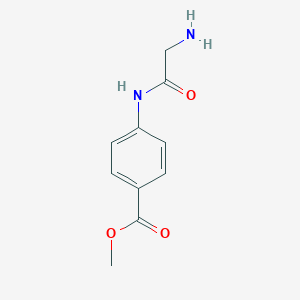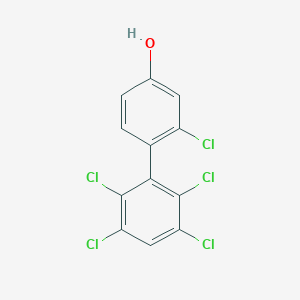![molecular formula C26H26N2O B119559 [1-(1-methylazepan-3-yl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1348081-04-8](/img/structure/B119559.png)
[1-(1-methylazepan-3-yl)indol-3-yl]-naphthalen-1-ylmethanone
Overview
Description
AM1220 azepane isomer, chemically known as (1-(1-methylazepan-3-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone, is a synthetic cannabinoid. It is an isomer of AM1220, where the piperidine group is replaced with an azepane ring. This compound has been identified in various herbal mixtures and research chemicals .
Mechanism of Action
Target of Action
The primary target of the AM1220 azepane isomer is the central CB1 receptor , with a binding affinity (Ki) of 3.88 nM . It also interacts with the peripheral CB2 receptor, but with a lower affinity (Ki = 73.4 nM) . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.
Mode of Action
As a synthetic cannabinoid, the AM1220 azepane isomer mimics the effects of natural cannabinoids by binding to the CB1 and CB2 receptors . This interaction triggers a series of cellular responses, leading to the compound’s psychoactive effects.
Biochemical Pathways
Given its affinity for the cb1 and cb2 receptors, it likely influences the endocannabinoid system’s pathways . The endocannabinoid system is involved in a wide range of physiological processes, including pain regulation, mood, appetite, and immune response. The downstream effects of these pathways can vary widely, depending on the specific physiological context and the individual’s unique biochemistry.
Pharmacokinetics
One study found that the half-life of am1220 was estimated to be 37 minutes, indicating a high clearance drug . The same study identified nine metabolites after incubating human liver microsomes, suggesting that the compound undergoes extensive metabolism . These metabolites included products of demethylation, dihydrodiol formation, hydroxylation, and dihydroxylation .
Result of Action
As a synthetic cannabinoid, it is expected to produce effects similar to those of natural cannabinoids, such as altered pain sensation, mood changes, and potential psychoactive effects . .
Action Environment
The action, efficacy, and stability of the AM1220 azepane isomer can be influenced by various environmental factors. These may include the presence of other substances, the individual’s metabolic rate, and the specific physiological context. For instance, the presence of the AM1220 azepane isomer in commercial products and herbal mixtures has been reported , which could potentially affect its action and efficacy
Biochemical Analysis
Biochemical Properties
The AM1220 azepane isomer interacts with the central CB1 receptor, showing a preference over the peripheral CB2 receptor . The nature of these interactions is primarily through binding, as is common with cannabinoids .
Cellular Effects
The cellular effects of the AM1220 azepane isomer are not fully explored . Given its affinity for the CB1 receptor, it can be inferred that it may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The AM1220 azepane isomer exerts its effects at the molecular level primarily through binding interactions with the CB1 receptor . This can lead to changes in gene expression and potentially influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
It is unclear which enzymes or cofactors it interacts with, and how it might affect metabolic flux or metabolite levels .
Transport and Distribution
Information on how the AM1220 azepane isomer is transported and distributed within cells and tissues is currently limited .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AM1220 azepane isomer involves the substitution of the piperidine ring in AM1220 with an azepane ring. The synthetic route typically includes the following steps:
Formation of the indole core: This involves the reaction of an indole derivative with a naphthoyl chloride in the presence of a base.
Introduction of the azepane ring: The azepane ring is introduced through a nucleophilic substitution reaction, where the piperidine ring in AM1220 is replaced with an azepane ring.
Industrial Production Methods
Industrial production methods for AM1220 azepane isomer are not well-documented. the synthesis likely follows similar steps as the laboratory synthesis, scaled up for industrial production. This would involve the use of larger reaction vessels, automated systems for reagent addition, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
AM1220 azepane isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of AM1220 azepane isomer .
Scientific Research Applications
AM1220 azepane isomer has several scientific research applications:
Chemistry: It is used to study the structure-activity relationship of cannabinoid receptors.
Biology: The compound is used in biological studies to understand its interaction with cannabinoid receptors.
Medicine: Research is conducted to explore its potential therapeutic effects and toxicological properties.
Industry: It is used in the development of new synthetic cannabinoids for various applications.
Comparison with Similar Compounds
Similar Compounds
AM1220: The parent compound with a piperidine ring instead of an azepane ring.
AM2233: Another synthetic cannabinoid with a similar structure but different substituents.
URB597: A fatty acid amide hydrolase inhibitor with different pharmacological properties.
Uniqueness
AM1220 azepane isomer is unique due to the presence of the azepane ring, which alters its binding affinity and pharmacological profile compared to its piperidine analog, AM1220. This structural difference can lead to variations in its potency, efficacy, and metabolic stability .
Properties
IUPAC Name |
[1-(1-methylazepan-3-yl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O/c1-27-16-7-6-11-20(17-27)28-18-24(22-13-4-5-15-25(22)28)26(29)23-14-8-10-19-9-2-3-12-21(19)23/h2-5,8-10,12-15,18,20H,6-7,11,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCZZWAEXISRJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC(C1)N2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701043056 | |
| Record name | [1-(1-Methyl-3-azepanyl)-1H-indol-3-yl](1-naphthyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1348081-04-8 | |
| Record name | (1-(1-Methylazepan-3-yl)-1H-indol-3-yl)(naphthalen-1-yl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1348081048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1-(1-Methyl-3-azepanyl)-1H-indol-3-yl](1-naphthyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-(1-METHYLAZEPAN-3-YL)-1H-INDOL-3-YL)(NAPHTHALEN-1-YL)METHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CR0LAO0TI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


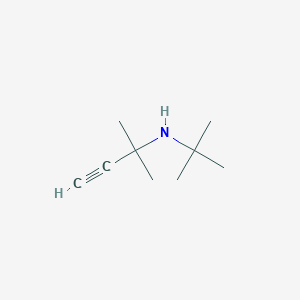
![(R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester](/img/structure/B119488.png)

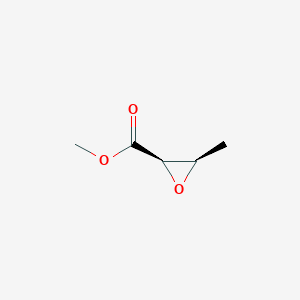
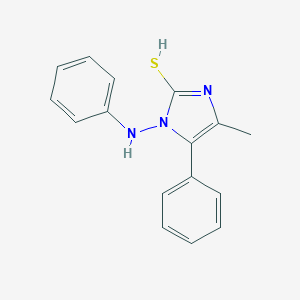
![2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B119496.png)
